Methylisoeugenol

描述

Methylisoeugenol has been reported in Perilla frutescens, Punica granatum, and other organisms with data available.

Structure

3D Structure

属性

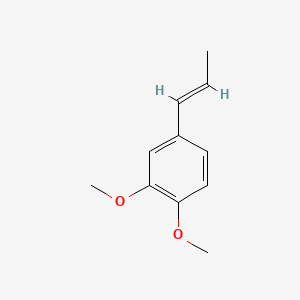

IUPAC Name |

1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020311 |

Source

|

| Record name | 4-trans-Propenylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; delicate, clove-carnation aroma |

Source

|

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) |

Source

|

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 |

Source

|

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6379-72-2, 54349-79-0, 93-16-3 |

Source

|

| Record name | trans-Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylisoeugenol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-propenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054349790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-trans-Propenylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-propenylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLISOEUGENOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M6C71VVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic Data of (E)-Methylisoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Methylisoeugenol (trans-Methylisoeugenol), a naturally occurring phenylpropanoid found in various essential oils.[1] The document details expected spectroscopic characteristics based on its structure and available data for related compounds, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for its analysis.

Chemical Structure and Properties

(E)-Methylisoeugenol, with the chemical formula C₁₁H₁₄O₂, has a molecular weight of approximately 178.23 g/mol .[2][3] Its structure features a benzene ring substituted with two methoxy groups and a trans-propenyl side chain.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for (E)-Methylisoeugenol. While a definitive, experimentally verified dataset for all spectroscopic methods was not available in the consulted resources, the provided information is based on the compound's known structure and data from closely related analogs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of volatile compounds like (E)-Methylisoeugenol. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for (E)-Methylisoeugenol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 163 | 80 | [M - CH₃]⁺ |

| 147 | 40 | [M - OCH₃]⁺ |

| 135 | 30 | [M - C₃H₅]⁺ |

| 107 | 25 | [C₇H₇O]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Note: Relative intensities are estimations based on typical fragmentation patterns and may vary depending on the specific instrument and conditions.[1][4]

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of (E)-Methylisoeugenol. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

Table 2: Predicted ¹H NMR Spectroscopic Data for (E)-Methylisoeugenol

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 6.8 - 7.0 | m | - | 3H | Aromatic protons |

| ~ 6.3 | dq | ~ 15.6, 1.6 | 1H | Olefinic proton (=CH-CH₃) |

| ~ 6.1 | dq | ~ 15.6, 6.6 | 1H | Olefinic proton (Ar-CH=) |

| ~ 3.9 | s | - | 3H | Methoxy protons (-OCH₃) |

| ~ 3.8 | s | - | 3H | Methoxy protons (-OCH₃) |

| ~ 1.9 | dd | ~ 6.6, 1.6 | 3H | Methyl protons (-CH=CH-CH₃) |

Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary.[1][5]

Table 3: Predicted ¹³C NMR Spectroscopic Data for (E)-Methylisoeugenol

| Chemical Shift (δ, ppm) | Carbon Type |

| ~ 149 | Aromatic C-O |

| ~ 148 | Aromatic C-O |

| ~ 131 | Aromatic C |

| ~ 127 | Olefinic CH |

| ~ 120 | Aromatic CH |

| ~ 112 | Aromatic CH |

| ~ 110 | Aromatic CH |

| ~ 109 | Olefinic CH |

| ~ 56 | Methoxy C |

| ~ 55 | Methoxy C |

| ~ 18 | Methyl C |

Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary.[1][5]

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For (E)-Methylisoeugenol, which is a liquid at room temperature, the spectrum can be obtained from a thin film between salt plates (neat).

Table 4: Expected IR Absorption Bands for (E)-Methylisoeugenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic and Olefinic C-H Stretch |

| 2950 - 2850 | Medium to Strong | Aliphatic C-H Stretch |

| ~ 1610 | Medium | Aromatic C=C Stretch |

| ~ 1510 | Strong | Aromatic C=C Stretch |

| 1300 - 1000 | Strong | C-O Stretch (Ethers) |

| ~ 965 | Strong | trans-Olefinic C-H Bend (out-of-plane) |

Note: These are expected absorption ranges for the given functional groups. The exact peak positions and intensities may vary.[6][7]

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for (E)-Methylisoeugenol.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of (E)-Methylisoeugenol in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Injector: Set to 250 °C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Compare the obtained mass spectrum of the analyte peak with a reference library (e.g., NIST, Wiley) for identification.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-Methylisoeugenol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Acquisition: Acquire at least 16 scans.

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Acquisition: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Sample Preparation: As (E)-Methylisoeugenol is a liquid, a neat spectrum can be obtained. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Setup:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: Record a background spectrum of the clean, empty salt plates.

-

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified sample of (E)-Methylisoeugenol.

Caption: Workflow for Spectroscopic Analysis of (E)-Methylisoeugenol.

References

An In-depth Technical Guide on the Synthesis and Characterization of (Z)-Methylisoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-methylisoeugenol, a phenylpropanoid of interest in the flavor, fragrance, and pharmaceutical industries.[1][2][3] This document details established synthetic methodologies, including traditional and green chemistry approaches, and outlines the analytical techniques crucial for the structural elucidation and differentiation of its geometric isomers. The content is structured to serve as a practical resource for professionals engaged in chemical synthesis and analysis.

Physicochemical Properties of Methylisoeugenol

This compound is a colorless to pale yellow liquid with a characteristic floral and spicy aroma.[2][4] It exists as two geometric isomers, (Z)- and (E)-methylisoeugenol, which possess very similar physicochemical properties, making their separation challenging.[5]

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂[2][6] |

| Molecular Weight | 178.23 g/mol [2][6] |

| Boiling Point | 263 °C[2] |

| Density | ~1.05 g/mL[2] |

| Flash Point | 113 °C[2] |

| Log P | 3.05[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the methylation of the hydroxyl group of isoeugenol, a reaction that can be accomplished using various methylating agents.[1] Alternatively, a one-step synthesis from eugenol has been developed, offering a greener route to the target molecule.[7][8]

Synthesis of this compound via Methylation of Isoeugenol

The Williamson ether synthesis is a common method for the methylation of isoeugenol.[1][2] This process involves the deprotonation of isoeugenol to form an isoeugenolate salt, which then undergoes nucleophilic substitution with a methylating agent.[1]

Experimental Protocol: Methylation of Isoeugenol using Dimethyl Sulfate (DMS)

Materials:

-

Isoeugenol

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or Methanol

-

Dichloromethane or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: Dissolve isoeugenol in acetone or methanol in a round-bottom flask equipped with a magnetic stirrer. Add a stoichiometric equivalent of NaOH or K₂CO₃ and stir the mixture at room temperature for 30-60 minutes to form the isoeugenolate salt.[1]

-

Methylation: Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the reaction mixture. The reaction may be exothermic, and cooling may be necessary.[1]

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., reflux) for 2 to 6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid is present, remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Extraction and Washing: Dissolve the residue in dichloromethane or diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.[1]

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

One-Step Green Synthesis of this compound from Eugenol

A more environmentally friendly approach involves the simultaneous O-methylation and isomerization of eugenol using dimethyl carbonate (DMC) as a benign methylating agent.[7][8] This method is facilitated by a phase-transfer catalyst system.[7]

Experimental Protocol: One-Step Green Synthesis using Dimethyl Carbonate (DMC)

Materials:

-

Eugenol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

Polyethylene glycol 800 (PEG-800)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add eugenol, K₂CO₃, and PEG-800 in a molar ratio of 1:0.09:0.08, respectively.[7]

-

Heating: Begin stirring and heat the mixture to 140 °C.[7]

-

Addition of DMC: Once the temperature is reached, add DMC dropwise at a rate of 0.09 mL/min, with a total molar ratio of eugenol to DMC of 1:3.[7]

-

Reaction Time: Maintain the reaction at 140 °C with continuous stirring for 3 hours.[7]

-

Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding deionized water.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[9]

-

Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous Na₂SO₄.[9]

-

Purification: Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography.[9]

Synthesis Reaction Yields

| Synthesis Method | Starting Material | Methylating Agent | Catalyst System | Expected Yield |

| Williamson Ether Synthesis | Isoeugenol | Dimethyl Sulfate | NaOH or K₂CO₃ | High (not specified)[1] |

| One-Step Green Synthesis | Eugenol | Dimethyl Carbonate | K₂CO₃ / PEG-800 | ~86%[10] |

| Microwave-Assisted Synthesis | Eugenol | Dimethyl Carbonate | K₂CO₃ / PEG-800 | >90% (under optimized conditions)[9] |

Characterization of (Z)-Methylisoeugenol

The characterization of this compound and the differentiation of its (Z) and (E) isomers are primarily achieved through spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the isomers of this compound.[3] While the mass spectra of the (Z) and (E) isomers are often identical, their separation can be achieved by gas chromatography, allowing for their individual identification based on retention times.[5] The mass spectrum of this compound is characterized by a molecular ion peak at m/z 178.[3]

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.[3]

GC Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.[3]

-

Injector Temperature: Approximately 250 °C.[3]

-

Oven Temperature Program: A temperature gradient is employed, for instance, starting at 60 °C, holding for 2 minutes, ramping to 150 °C at 3 °C/min, and then ramping to 240 °C at 10 °C/min, holding for 5 minutes.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Source Temperature: 230 °C.[5]

-

Quadrupole Temperature: 150 °C.[5]

-

Scan Range: m/z 40-300.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of (Z)-methylisoeugenol and for distinguishing it from its (E) isomer.[3]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).[11]

Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.[3][11]

¹H NMR Parameters: Use a standard pulse sequence. Reference chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.[11]

¹³C NMR Parameters: Acquire a proton-decoupled ¹³C NMR spectrum.[3]

¹H NMR Spectral Data for this compound Isomers (in CDCl₃)

| Proton Assignment | (Z)-Methylisoeugenol Chemical Shift (δ, ppm) | Key Differentiating Feature |

| Aromatic Protons | 6.7-6.9 (m) | |

| H-α | ~6.45 (dq, J ≈ 11.6, 1.8 Hz) | The coupling constant (J) for the vinyl protons is significantly smaller for the (Z) isomer compared to the (E) isomer. |

| H-β | ~5.75 (dq, J ≈ 11.6, 7.2 Hz) | H-β in the (Z)-isomer is shifted upfield compared to the (E)-isomer.[11] |

| Methoxy Protons | ~3.85 (s, 6H) | Two singlets for the two methoxy groups. |

| Methyl Protons | ~1.85 (dd, J ≈ 7.2, 1.8 Hz) |

¹³C NMR Spectral Data for (Z)-Methylisoeugenol

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film between NaCl or KBr plates, or as a solution in a suitable solvent.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aromatic and aliphatic) |

| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |

| ~1260, 1030 | C-O stretching (ether) |

| ~965 | C-H out-of-plane bending for trans (E) double bond |

Note: The differentiation between (Z) and (E) isomers by IR can be subtle. The absence of a strong band around 965 cm⁻¹ can be indicative of the (Z) isomer.

Signaling Pathways

While the direct interaction of (Z)-methylisoeugenol with specific signaling pathways is not extensively documented, its isomer, methyl eugenol, has been studied for its potential to modulate cellular pathways. It is suggested that this compound could potentially engage similar protective pathways.[3] For instance, methyl eugenol has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[3]

Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. ScenTree - Methyl isoeugenol (CAS N° 93-16-3) [scentree.co]

- 3. benchchem.com [benchchem.com]

- 4. METHYL ISOEUGENOL [ventos.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methylisoeugenol natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of Methylisoeugenol

For Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring phenylpropanoid, is a compound of significant interest across the flavor, fragrance, and pharmaceutical sectors. Its distinct sweet, spicy, and floral scent profile, combined with its potential bioactive properties, has spurred considerable research into its botanical origins and efficient methods for its isolation. This technical guide offers a comprehensive overview of the primary natural sources of this compound and provides detailed experimental protocols for its extraction and purification.

Natural Sources of this compound

This compound is present as a constituent of the essential oils of a diverse range of plant species. The concentration of this compound can exhibit significant variation depending on factors such as the geographical origin of the plant, its specific chemotype, and the part of the plant being analyzed. The following table summarizes the quantitative data for this compound content in several key botanical sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seeds | 1.20 - 16.8% | [1][2] |

| Acorus calamus (Sweet Flag) | Acoraceae | Rhizomes | up to 56.8% (total) | [3][4] |

| Pimpinella anisum (Anise) | Apiaceae | Seeds | 0.14% (E)-Methylisoeugenol | [5][6] |

| Foeniculum vulgare (Fennel) | Apiaceae | Seeds | 0.05% (trans-Methyl isoeugenol) | [7] |

| Zingiber zerumbet | Zingiberaceae | Rhizomes | Significant component | [3][8] |

| Hedychium coronarium | Zingiberaceae | Rhizomes | Significant component | [3][8] |

| Etlingera cevuga | Zingiberaceae | Rhizomes | Significant component | [3][8] |

| Croton malambo | Euphorbiaceae | Bark | Significant component | [3][8] |

| Cinnamon species | Lauraceae | Leaf | Present in small quantities | [9] |

| Star Anise | Schisandraceae | Present in small quantities | [9] | |

| Damask Rose varieties | Rosaceae | Present in small quantities | [9] |

Isolation and Purification Methodologies

The isolation of this compound from its natural botanical sources typically commences with the extraction of the essential oil, which is then followed by purification steps to isolate the target compound. The selection of an appropriate methodology is contingent upon the starting plant material, the desired level of purity, and the instrumentation available.

Experimental Protocol 1: Steam Distillation for Essential Oil Extraction

Steam distillation is a widely employed method for the extraction of volatile essential oils from plant materials.[10] This technique is particularly suitable for compounds like this compound that are stable at the boiling point of water.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Myristica fragrans seeds, Acorus calamus rhizomes)

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[11]

-

Heating mantle or Bunsen burner[12]

-

Deionized water

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: The plant material should be appropriately prepared to maximize the surface area for steam penetration. For instance, nutmeg seeds can be coarsely ground, and rhizomes should be washed and chopped into smaller pieces.[13]

-

Apparatus Assembly: Assemble the steam distillation apparatus as per standard laboratory guidelines.[12] Place the prepared plant material into the biomass flask, ensuring it is not more than half full to prevent foaming and carryover.[12]

-

Distillation: Add water to the boiling flask and heat to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[10] The mixture of steam and essential oil vapor then travels to the condenser.

-

Condensation and Collection: The vapors are cooled in the condenser, and the resulting liquid (a mixture of water and essential oil) is collected in the receiving vessel.[10] Continue the distillation process until no more oil is observed in the distillate.

-

Separation: Transfer the collected distillate to a separatory funnel. As essential oils are typically immiscible with water, they will form a distinct layer.[10] Allow the layers to fully separate, and then carefully drain off the aqueous layer.

-

Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.[14]

Experimental Protocol 2: Solvent Extraction

Solvent extraction is an alternative method that can be used to isolate this compound. This technique is particularly useful for compounds that may be sensitive to the temperatures used in steam distillation.[15]

Materials and Equipment:

-

Dried and powdered plant material

-

Soxhlet apparatus or an Erlenmeyer flask for maceration[14]

-

Organic solvents (e.g., ethanol, methanol, hexane, ethyl acetate)[14]

-

Rotary evaporator[14]

-

Filter paper or Buchner funnel

-

Heating mantle (for Soxhlet extraction)

-

Shaker or magnetic stirrer (for maceration)

Procedure (Soxhlet Extraction):

-

Place the dried and powdered plant material into a cellulose thimble.[14]

-

Position the thimble inside the Soxhlet extractor.[14]

-

Add the selected solvent to the round bottom flask.

-

Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble, extracting the desired compounds.[14]

-

The extraction process is allowed to proceed for several hours as the solvent continuously cycles through the plant material.[14]

-

After extraction, the solvent, now containing the extracted compounds, is concentrated using a rotary evaporator to yield the crude extract.[14]

Procedure (Maceration):

-

Place the dried and powdered plant material in a sealed container with the chosen solvent.[14]

-

Agitate the mixture at room temperature for a period of 24-48 hours using a shaker or magnetic stirrer.[14]

-

After the maceration period, filter the mixture to separate the extract from the solid plant residue.[14]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[14]

Experimental Protocol 3: Purification by Column Chromatography

Following the initial extraction of the essential oil or crude extract, column chromatography can be employed to purify this compound from other components.

Materials and Equipment:

-

Glass chromatography column

-

Silica gel (as the stationary phase)

-

A suitable solvent system (mobile phase), often a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)

-

Crude extract containing this compound

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and developing chamber for monitoring the separation

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining agent. Fractions containing the pure compound, as determined by TLC, are combined.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

Analytical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for the identification and quantification of this compound in the extracted and purified samples.[16]

Procedure:

-

Sample Preparation: Dilute the essential oil or purified sample in a volatile solvent (e.g., hexane or ethanol).[17]

-

Injection: Inject a small volume of the prepared sample into the GC-MS system.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where the components are separated based on their boiling points and interactions with the stationary phase.[16]

-

Detection and Identification: The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be compared to a reference library for identification.[16][17]

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the compound in the sample to a calibration curve generated from standards of known concentrations.[17]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and identification of this compound from a natural plant source.

Caption: General workflow for the isolation and analysis of this compound.

References

- 1. Chemical constituents and activities of the essential oil from Myristica fragrans against cigarette beetle Lasioderma serricorne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential Oils and Sustainability: In Vitro Bioactivity Screening of Myristica fragrans Houtt. Post-Distillation By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. foreverest.net [foreverest.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Unveiling the Chemical Composition, Antioxidant, and Antimicrobial Potentials of Foeniculum vulgare Mill: A Combined In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. methyl isoeugenol, 93-16-3 [thegoodscentscompany.com]

- 9. ScenTree - Methyl isoeugenol (CAS N° 93-16-3) [scentree.co]

- 10. Steam distillation - Wikipedia [en.wikipedia.org]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

- 14. benchchem.com [benchchem.com]

- 15. coleparmer.com [coleparmer.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Biosynthesis of Methylisoeugenol: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Methylisoeugenol is a naturally occurring phenylpropanoid that contributes significantly to the aroma of many plants and possesses various biological activities. Understanding its biosynthesis is crucial for applications in flavor and fragrance industries, as well as for potential pharmacological uses. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and regulatory controls. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the pathway and experimental workflows to facilitate further research in this field.

Introduction

This compound is a volatile organic compound found in a wide variety of plant species, including carrot (Daucus carota), sweet basil (Ocimum basilicum), and Asarum sieboldii.[1][2] Its biosynthesis is an extension of the general phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants, including lignin, flavonoids, and stilbenes.[3][4] This guide will focus specifically on the terminal steps leading to the formation of this compound from the central intermediate, coniferyl alcohol.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from the amino acid phenylalanine, which enters the phenylpropanoid pathway. Through a series of enzymatic reactions, phenylalanine is converted to coniferyl alcohol, a key branch-point intermediate. From coniferyl alcohol, the pathway to this compound involves two critical enzymatic steps.

From Coniferyl Alcohol to Isoeugenol

The conversion of coniferyl alcohol to isoeugenol is a crucial step that determines the propenylphenol backbone of this compound. While the exact mechanism can vary between plant species, a key enzyme identified in this conversion is isoeugenol synthase (IGS) or a bifunctional eugenol/isoeugenol synthase (E(I)GS) .[2][5] These enzymes catalyze the reduction of the side chain of a coniferyl alcohol derivative. For instance, in carrot leaves, an NADPH-dependent eugenol/isoeugenol synthase (DcE(I)GS1) converts coniferyl acetate to a mixture of eugenol and isoeugenol.[2]

The Final Methylation Step

The terminal step in the biosynthesis is the methylation of the 4-hydroxyl group of isoeugenol to form this compound. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase (IEMT) .[6][7] IEMT utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][6] This enzyme has been characterized in several plant species, and it often exhibits substrate promiscuity, being able to methylate both eugenol and isoeugenol to produce methyleugenol and this compound, respectively.[2][6]

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes. The following tables summarize the available quantitative data for key enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of Eugenol/Isoeugenol Synthases (E(I)GS)

| Plant Species | Enzyme | Substrate | Km (µM) | Reference |

| Daucus carota | DcE(I)GS1 | Coniferyl acetate | 247 | [2] |

Table 2: Kinetic Parameters of (Iso)eugenol O-Methyltransferases (IEMT)

| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (nmol·s-1·mg-1) | Reference |

| Clarkia breweri | IEMT | Eugenol | 7 | - | [6] |

| Isoeugenol | 58 | - | [6] | ||

| SAM | 27 | - | [6] | ||

| Daucus carota | DcE(I)OMT1 | Eugenol | 40 | - | [2] |

| Isoeugenol | 115 | - | [2] | ||

| Asarum sieboldii | AsIEMT | Isoeugenol | 900 | 1.32 | [1] |

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

In Vitro Enzyme Assay for (Iso)eugenol O-Methyltransferase (IEMT)

This protocol is adapted from studies on IEMT characterization.[1][6]

Objective: To determine the enzymatic activity and kinetic parameters of IEMT.

Materials:

-

Purified recombinant IEMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Isoeugenol (substrate)

-

Tricine buffer (pH 7.5)

-

2-mercaptoethanol

-

Hexane (for extraction)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tricine buffer (pH 7.5)

-

10 mM 2-mercaptoethanol

-

1 mM SAM

-

0.5 mM Isoeugenol

-

Purified IEMT enzyme (concentration to be optimized)

-

Bring the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 100 µL of hexane and vortexing vigorously for 30 seconds.

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Sample Analysis: Carefully collect the upper hexane layer containing the methylated product (this compound) and analyze it using GC-MS.

-

Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.

-

Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a generalized procedure based on common molecular biology techniques.[8]

Objective: To quantify the transcript levels of genes involved in this compound biosynthesis (e.g., IEMT, E(I)GS).

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

qRT-PCR Reaction Setup:

-

Prepare the qRT-PCR reaction mixture in a PCR plate:

-

qRT-PCR master mix

-

Forward and reverse primers (10 µM each)

-

cDNA template (diluted)

-

Nuclease-free water to the final volume.

-

-

Include no-template controls (NTC) for each primer pair.

-

-

qRT-PCR Program: Run the qRT-PCR program on a real-time PCR instrument with the following general cycles:

-

Initial denaturation (e.g., 95°C for 5 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melt curve analysis to check for primer-dimer formation and amplification specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or ubiquitin).

-

Regulation of the Biosynthesis Pathway

The production of this compound in plants is a tightly regulated process. The accumulation of this compound is often correlated with the transcriptional levels of the biosynthetic genes.[8][9] For example, in Melaleuca bracteata, the content of methyleugenol (a related compound) was significantly correlated with the transcript levels of MbEGS1 and MbEGS2 genes.[8] This suggests that the regulation of transcription factors controlling the expression of key enzymes like E(I)GS and IEMT is a primary mechanism for controlling this compound production. Environmental factors and developmental stages can also influence gene expression and, consequently, the metabolic flux towards this compound.[2]

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the well-characterized phenylpropanoid pathway. The key enzymatic steps involving eugenol/isoeugenol synthase and (iso)eugenol O-methyltransferase have been elucidated in several plant species. The regulation of this pathway appears to be primarily at the transcriptional level, offering potential targets for metabolic engineering to enhance the production of this valuable compound. The data and protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and harness its potential in various applications.

References

- 1. [Isolation and functional characterization of (iso)eugenol O-methyltransferase (IEMT) gene in Asarum sieboldii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of methyleugenol and this compound in Daucus carota leaves: Characterization of eugenol/isoeugenol synthase and O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase involved in floral scent production in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Iso)eugenol O-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of Methylisoeugenol isomers

An In-depth Technical Guide on the Physical and Chemical Properties of Methylisoeugenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring phenylpropanoid found in various essential oils, exists as two geometric isomers: cis-(Z) and trans-(E). These isomers, while possessing the same molecular formula and weight, exhibit distinct physical, chemical, and biological properties owing to the different spatial arrangement of substituents around the C=C double bond. This technical guide provides a comprehensive overview of the core physical and chemical properties of cis- and trans-methylisoeugenol. It includes a detailed comparison of their physicochemical and spectroscopic data, extensive experimental protocols for their synthesis, separation, and analysis, and visual diagrams of key experimental workflows and metabolic pathways to support researchers, scientists, and drug development professionals in their work with these compounds.

Physicochemical Properties

The fundamental physical and chemical characteristics of the this compound isomers are summarized below. These properties are crucial for their handling, formulation, and analysis.

| Property | cis-Methylisoeugenol | trans-Methylisoeugenol |

| Synonyms | (Z)-Methyl Isoeugenol, cis-4-Propenylveratrole | (E)-Methyl Isoeugenol, trans-4-Propenylveratrole |

| CAS Number | 6380-24-1 | 6379-72-2 |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid or crystalline solid |

| Odor | Delicate, clove-carnation aroma | Mild spicy clove |

| Boiling Point | 270.5 °C at 760 mmHg | 262-264 °C |

| Melting Point | 70 °C | 98-100 °C |

| Density | 1.05 g/mL at 25 °C | 1.05 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.568 | 1.568 |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents | Soluble in most organic solvents |

| Flash Point | 113 °C (closed cup) | >104.44 °C |

| Log P (Octanol/Water) | 3.05 | 3.05 |

Spectroscopic Data

Spectroscopic techniques are essential for the unambiguous identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers based on chemical shifts and coupling constants, particularly of the propenyl side chain protons and carbons.

Table 2: ¹H NMR Spectral Data of this compound Isomers (in CDCl₃)

| Proton Assignment | (E)-Methylisoeugenol Chemical Shift (δ, ppm) | (Z)-Methylisoeugenol Chemical Shift (δ, ppm) | Key Differences |

| H-α | ~6.30 (dq, J ≈ 15.6, 1.6 Hz) | ~6.45 (dq, J ≈ 11.6, 1.8 Hz) | The coupling constant (J) for the vinyl protons is significantly larger for the trans isomer. |

| H-β | ~6.09 (dq, J ≈ 15.6, 6.6 Hz) | ~5.75 (dq, J ≈ 11.6, 7.2 Hz) | H-β in the (Z)-isomer is shifted upfield compared to the (E)-isomer. |

| -OCH₃ (on ring) | ~3.88 (s) | ~3.87 (s) | Minimal difference. |

| -OCH₃ (on ring) | ~3.86 (s) | ~3.85 (s) | Minimal difference. |

| Aromatic Protons | ~6.80-6.9 |

An In-depth Technical Guide to Methylisoeugenol (CAS Number: 93-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisoeugenol (CAS No. 93-16-3), chemically known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a naturally occurring phenylpropanoid found in a variety of essential oils, including those from star anise, cinnamon leaf, and damask rose.[1] It is a key fragrance and flavoring agent, valued for its spicy, floral aroma reminiscent of tuberose and carnation.[1][2] Beyond its applications in the food and fragrance industries, this compound has garnered scientific interest for its potential biological activities, including antimicrobial, anti-inflammatory, anxiolytic, and antidepressant-like effects.[3][4][5] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols for its synthesis, analysis, and evaluation of its biological effects.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic spicy and floral odor.[1][6][7] It is a derivative of eugenol and exists as a mixture of (E)- and (Z)-stereoisomers.[1] The molecule consists of a benzene ring substituted with two methoxy groups and a propenyl side chain.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄O₂ | [4][6][8] |

| Molecular Weight | 178.23 g/mol | [4][6][8] |

| Appearance | Colorless to pale yellow liquid | [1][4][6][9] |

| Odor | Spicy, clove, floral, woody | [1][2] |

| Boiling Point | 262-264 °C | [1][7][10] |

| Melting Point | 98-100 °C | [7][10][11] |

| Density | 1.05 g/mL at 25 °C | [1][7][10] |

| Refractive Index (n20/D) | 1.568 | [4][10] |

| Flash Point | 113 °C (235.4 °F) | [6] |

| Vapor Pressure | 0.02 mmHg at 25 °C | [1] |

| logP (Octanol/Water) | 3.05 | [6] |

| Solubility | Insoluble in water; Soluble in most organic solvents | [1][12] |

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR | Spectra available from chemical suppliers. | [13] |

| ¹³C NMR | Data available in spectral databases. | |

| Mass Spectrometry (MS) | Key fragments can be used for identification in GC-MS analysis. | [13] |

| Infrared (IR) Spectroscopy | Spectra available from chemical suppliers. | [13] |

Safety and Toxicology

This compound is considered to have low to moderate acute toxicity.[3] It is important to handle this compound with appropriate safety precautions.

Table 3: Toxicological Data for this compound

| Endpoint | Value/Observation | References |

| Acute Oral Toxicity (LD50, rat) | 2500 mg/kg | [14][15] |

| Acute Intraperitoneal Toxicity (LD50, mouse) | 570 mg/kg | [16] |

| Skin Sensitization | May cause an allergic skin reaction. | [17][18] |

| Carcinogenicity (IARC) | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | [14] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, with the Williamson ether synthesis being a common method.[19] A greener, one-step synthesis from eugenol has also been developed.[20]

Protocol 1: Williamson Ether Synthesis from Isoeugenol [19][21]

-

Deprotonation: Dissolve isoeugenol in a suitable solvent (e.g., acetone or methanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add a stoichiometric equivalent of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and stir the mixture to form the isoeugenolate salt.

-

Methylation: Slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, to the reaction mixture. Heat the mixture to reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture. If a solid is present, filter it off. The filtrate is then diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: One-Step Green Synthesis from Eugenol [20][22]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800).

-

Heating: Begin stirring and heat the mixture to 140 °C.

-

Addition of DMC: Once the reaction temperature is reached, add dimethyl carbonate (DMC) dropwise.

-

Reaction Time: Maintain the reaction at 140 °C with continuous stirring for 3 hours.

-

Work-up and Isolation: After cooling, the product can be isolated and purified using standard techniques such as distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for the quantitative analysis of this compound.[12]

Protocol 3: Quantitative Analysis by GC-MS [12]

-

Standard Preparation: Prepare a primary stock solution (e.g., 1000 µg/mL) of this compound reference standard in a suitable solvent (e.g., methanol or hexane). Prepare a series of working standard solutions by serial dilution of the stock solution.

-

Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and cleanup procedure (e.g., Solid Phase Extraction).

-

GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analytes. The mass spectrometer can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity.

-

Data Analysis: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anxiolytic and antidepressant like effects of natural food flavour (E)-methyl isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20220370535A1 - Antiviral essential oil compositions - Google Patents [patents.google.com]

- 6. Methyl isoeugenol | Benchchem [benchchem.com]

- 7. 甲基异丁香酚 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 12. mdpi.com [mdpi.com]

- 13. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sedative-Hypnotic Effect and Mechanism of Carbon Nanofiber Loaded with Essential Oils of Ligusticum chuanxiong (Ligusticum chuanxiong Hort.) and Finger Citron (Citrus medica L. var. sarcodactylis) on Mice Models of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]

The Solubility Profile of Methylisoeugenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylisoeugenol, a naturally occurring phenylpropanoid found in various essential oils. An understanding of its solubility is critical for its application in research, particularly in the fields of pharmacology, toxicology, and formulation science. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a workflow for these procedures.

Core Topic: Solubility of this compound

This compound (1,2-dimethoxy-4-(1-propenyl)benzene) is a compound of interest for its aromatic properties and potential biological activities, including anti-inflammatory and antimicrobial effects.[1] Its utility in laboratory and clinical settings is fundamentally linked to its behavior in various solvent systems. This guide focuses on its solubility in organic solvents, a key parameter for everything from chemical synthesis and purification to the preparation of formulations for toxicological and pharmacological studies.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical product datasheets and scientific publications, a qualitative and estimated quantitative solubility profile can be summarized. This compound is generally characterized as being soluble in most common organic solvents and insoluble in water.

Table 1: Solubility of this compound

| Solvent | Type | Solubility | Quantitative Data (at 25°C) |

| Water | Aqueous | Insoluble/Slightly Soluble | ~169.1 mg/L (estimated)[2][3], ~144.8 mg/L (estimated for (Z)-isomer)[4] |

| Ethanol | Polar Protic | Soluble | Data not available |

| Methanol | Polar Protic | Slightly Soluble | Data not available |

| Acetone | Polar Aprotic | Soluble | Data not available |

| Chloroform | Non-polar | Slightly Soluble | Data not available |

| Fixed Oils | Non-polar | Soluble | Data not available |

| Paraffin Oil | Non-polar | Soluble | Data not available |

Note: The terms "Soluble" and "Slightly Soluble" are taken from qualitative descriptions in chemical literature. The lack of specific quantitative values (e.g., in g/100 mL or molarity) highlights a gap in the existing data for this compound.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the widely recognized shake-flask method (OECD Test Guideline 105). This method is suitable for determining the saturation solubility of a substance in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass flasks with stoppers

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a flask containing the chosen organic solvent. The exact amount should be more than what is expected to dissolve to ensure that saturation is reached.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed at the same temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a suitable speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

-

Workflow Diagram for Solubility Determination

Caption: A schematic workflow for the experimental determination of this compound solubility.

Conclusion

While this compound is widely reported as soluble in common organic solvents, there is a notable absence of comprehensive quantitative data in the scientific literature. This guide provides the available qualitative and estimated quantitative information and a detailed, standardized protocol for researchers to determine the solubility of this compound in specific solvents of interest. The provided experimental workflow offers a clear and logical sequence for conducting such studies. Accurate solubility data is a prerequisite for the effective use of this compound in research and development, and the methodologies outlined here provide a robust framework for generating this critical information.

References

Methylisoeugenol in the Soil Matrix: A Technical Guide to Degradation Pathways

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisoeugenol, a naturally occurring phenylpropanoid, is found in various essential oils and has applications in fragrances, flavorings, and as an insect attractant. Its introduction into the environment, either intentionally or unintentionally, necessitates a thorough understanding of its fate and degradation in soil ecosystems. This technical guide provides a comprehensive overview of the predicted microbial degradation pathways of this compound in soil, based on current scientific literature on structurally similar compounds. It details the key enzymatic reactions, intermediate metabolites, and the microorganisms potentially involved. Furthermore, this document outlines detailed experimental protocols for studying this compound degradation in soil, including microcosm setups, analytical methodologies for metabolite identification, and relevant enzyme assays. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate comprehension.

Predicted Microbial Degradation Pathways of this compound in Soil

While direct studies on the microbial degradation of this compound in soil are limited, a putative pathway can be constructed by analogy to the well-documented degradation of structurally similar phenylpropanoids, such as isoeugenol and trans-anethole. The proposed pathway involves a series of enzymatic reactions primarily initiated by bacteria and fungi, leading to the cleavage of the propenyl side chain and subsequent aromatic ring opening.

The degradation is expected to proceed through two main initial routes:

-

Route A: O-Demethylation followed by side-chain oxidation. This pathway begins with the demethylation of the methoxy group to yield isoeugenol.

-

Route B: Direct oxidation of the propenyl side chain. This pathway involves the direct enzymatic attack on the propenyl side chain, leading to the formation of an epoxide or diol intermediate.

Following these initial steps, both pathways are predicted to converge on common intermediates, such as vanillin and vanillic acid, which are then funneled into the central carbon metabolism via protocatechuic acid and subsequent ring cleavage.

Key Enzymatic Steps and Metabolites:

-

O-Demethylation: The initial step in Route A involves the cleavage of the ether bond of the methoxy group, a reaction catalyzed by aryl O-demethylases [1]. This reaction is crucial for the breakdown of many methoxylated aromatic compounds in soil under both aerobic and anaerobic conditions[1][2][3]. This step would convert this compound to isoeugenol.

-

Side-Chain Oxidation: The propenyl side chain is a primary target for microbial attack. This can occur via:

-

Epoxidation/Diol Formation: A common mechanism for the degradation of compounds with a propenyl side chain is the formation of an epoxide, which is then hydrolyzed to a diol. This has been observed in the degradation of trans-anethole[4].

-

Direct Oxidation: Enzymes such as dioxygenases can directly cleave the carbon-carbon double bond of the propenyl side chain[5][6]. This would lead to the formation of 3-methoxy-4-hydroxypropenylbenzene (vanillin precursor).

-

-

Conversion to Aldehydes and Carboxylic Acids: The oxidized side chain is further metabolized to yield vanillin (from isoeugenol degradation) or a related aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, vanillic acid, by dehydrogenase enzymes.

-

Aromatic Ring Hydroxylation and Cleavage: Vanillic acid undergoes another O-demethylation to form protocatechuic acid. The aromatic ring of protocatechuic acid is then cleaved by dioxygenases , such as catechol 2,3-dioxygenase, preparing the molecule for entry into the tricarboxylic acid (TCA) cycle[7].

Involved Microorganisms:

Based on studies of related compounds, bacteria from the genera Pseudomonas, Bacillus, Arthrobacter, and Sphingomonas are likely to be key players in the degradation of this compound in soil[8][9]. Fungi, particularly white-rot fungi known for their lignin-degrading capabilities, may also contribute through the action of extracellular enzymes like laccases and peroxidases , as well as intracellular enzymes like cytochrome P450 monooxygenases [10][11][12][13][14].

Quantitative Data on Degradation

| Compound | Soil/Water Matrix | Temperature (°C) | Half-life (t½) | Reference |

| Methyleugenol | Soil | 32 | ~6 hours | [15] |

| Methyleugenol | Water | 32 | ~6 hours | [15] |

| Methyleugenol | Soil | 22 | ~16 hours | [15] |

| Methyleugenol | Water | 22 | ~34 hours | [15] |

| trans-Anethole | Generic | - | Readily biodegradable | [16] |

| Isoeugenol | Atmospheric | - | ~3-4 hours | [17] |

Note: The data for methyleugenol provides a useful proxy for estimating the environmental persistence of this compound, though actual rates will vary depending on soil type, microbial community, and environmental conditions.

Experimental Protocols

Soil Microcosm Study

Objective: To evaluate the degradation of this compound in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from a site with no recent history of pesticide application.

-

Sieve the soil through a 2 mm mesh to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic matter content, and water holding capacity.

-

Adjust the soil moisture to 40-60% of its water holding capacity[18].

-

-

Microcosm Setup:

-

Prepare microcosms in sterile glass containers (e.g., 500 mL fermentation vessels) containing a known amount of soil (e.g., 150 g)[19].

-

Spike the soil with a solution of this compound in a minimal amount of a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely before sealing the microcosms[20][21].

-

Prepare control microcosms:

-

Abiotic control: Use autoclaved or sodium azide-poisoned soil to account for non-biological degradation[20].

-

Unspiked control: Soil without this compound to monitor background microbial activity and metabolites.

-

-

Seal the microcosms, allowing for air exchange if studying aerobic degradation[20].

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling:

-

Destructively sample triplicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).

-

Store samples at -20°C or below prior to analysis.

-

Metabolite Extraction and Analysis

Objective: To extract and identify this compound and its degradation products from soil samples.

Methodology:

-

Solvent Extraction:

-

Extract a subsample of soil (e.g., 10 g) with a suitable organic solvent. A mixture of ethyl acetate and a buffer is a common choice for extracting aromatic compounds[22][23].

-

Use techniques such as sonication or shaking to improve extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

Concentrate the extract under a stream of nitrogen.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatize the extract if necessary to improve the volatility and thermal stability of polar metabolites.

-

Analyze the extract using a GC-MS system.

-

Typical GC Program:

-

Injector temperature: 250°C

-

Oven program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-500.

-

-

Identify metabolites by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries[24][25].

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

HPLC with UV detection is particularly useful for quantifying known metabolites like vanillin and vanillic acid[26][27][28][29][30].

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile phase: A gradient of methanol and acidified water.

-

Detection: UV detector at a wavelength appropriate for the target analytes (e.g., 254 nm or 280 nm).

-

Quantify by comparing peak areas to a calibration curve prepared with authentic standards.

-

-

Enzyme Assays

Objective: To measure the activity of key enzymes involved in the degradation pathway in soil extracts.

Methodology:

-

Soil Enzyme Extraction:

-

Extract crude enzymes from soil samples using a suitable buffer (e.g., phosphate buffer).

-

Centrifuge to remove soil particles and use the supernatant for the assays.

-

-

Laccase Activity Assay:

-

Measure laccase activity spectrophotometrically by monitoring the oxidation of a substrate like guaiacol[31][32][33][34][35].

-